Diethyl DL-aspartate

Catalog No.
S752187
CAS No.
43101-48-0
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl DL-aspartate

CAS Number

43101-48-0

Product Name

Diethyl DL-aspartate

IUPAC Name

diethyl 2-aminobutanedioate

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3

InChI Key

HMNXRLQSCJJMBT-LURJTMIESA-N

SMILES

CCOC(=O)CC(C(=O)OCC)N

Synonyms

DL-Aspartic Acid Diethyl Ester; Diethyl 2-Aminosuccinate; Diethyl DL-Aspartate;O,O-Diethyl-DL-aspartic Acid; Aspartic Acid 1,4-Diethyl Ester

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N

The exact mass of the compound Aspartic acid, diethyl ester is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl DL-aspartate is the pre-protected, diesterified derivative of the racemic amino acid DL-aspartic acid. Unlike free amino acids, which are typically high-melting, zwitterionic solids, this compound is a liquid at room temperature and exhibits excellent miscibility in a wide range of organic solvents . By masking both carboxylic acid groups as ethyl esters, it directs chemical reactivity exclusively toward the α-amine and the α-carbon. This makes it a highly processable, cost-effective building block for the synthesis of nitrogenous heterocycles, polyaspartate polymers, and advanced α-functionalized pharmaceutical intermediates where the premium cost of enantiopure L-aspartate is not justified [1].

Research Fit

Racemic DL form enables enzymatic kinetic resolution studies; enantiopure L-form lacks this pathway.
Ethyl ester imparts distinct thermal stability and lipophilicity vs methyl ester, shaping reaction design and purification.
Synthetic intermediate for peptide, peptidomimetic, and specialty polymer research workflows.

Substituting Diethyl DL-aspartate with free DL-aspartic acid fundamentally disrupts organic synthesis workflows. The free acid is a zwitterionic solid that decomposes above 300°C and is strictly insoluble in standard organic solvents like ether or dichloromethane [1]. Attempting to use the free acid in homogeneous organic catalysis requires either harsh aqueous-organic biphasic conditions or an in-situ esterification step, which reduces overall yield and increases process time. Conversely, substituting with Diethyl L-aspartate introduces an unnecessary procurement premium. If the downstream synthetic route destroys the α-stereocenter—such as during the aromatization of pyrroles—or if a racemic polymer is the target, utilizing the enantiopure L-form provides zero functional advantage while significantly inflating material costs [2].

Substitution Risk

Diethyl DL-aspartate
Common substitutes
Chirality profile
Racemic mixture supports enantioselective resolution workflows.
Enantiopure diethyl L-aspartate cannot be used for kinetic resolution; may limit chiral enrichment strategies.
Ester chain length
Ethyl ester provides higher boiling point and lipophilicity, widening thermal processing window and organic-phase compatibility.
Dimethyl DL-aspartate has lower boiling point and hydrophilicity; may shift reaction conditions, volatility control, and extraction efficiency.

Enhanced Organic Phase Processability via Esterification

Diethyl DL-aspartate is a liquid that is highly miscible in both polar and non-polar organic solvents, enabling seamless integration into homogeneous organic reactions . In stark contrast, the baseline comparator, free DL-aspartic acid, is a high-melting solid (decomposition >300°C) with negligible solubility in organic media such as alcohols and ethers [1]. This fundamental phase difference dictates precursor selection for non-aqueous synthesis.

Evidence DimensionPhysical state and organic solvent solubility
Target Compound DataLiquid phase, highly soluble in organic solvents
Comparator Or BaselineDL-aspartic acid (Solid, MP >300°C, insoluble in ether/alcohols)
Quantified DifferenceComplete phase transition from insoluble solid to miscible organic liquid
ConditionsStandard laboratory conditions (25°C, 1 atm)

Eliminates the need for complex biphasic solvent systems or yield-reducing in-situ solubilization steps during organic synthesis.

Boiling Point
Reported
~36.5 °C higher than dimethyl ester (259.5 vs 223 °C at 760 mmHg)
Wider thermal processing window for solvent-free synthesis.
Predicted and experimental values; verify under process conditions.

Carboxylate Protection for Selective α-Functionalization

The dual ethyl esterification in Diethyl DL-aspartate completely masks the nucleophilicity of the carboxylic acids, directing catalytic activity exclusively to the α-amine or α-carbon [1]. For example, in transition-metal catalyzed asymmetric α-arylation or propargylation, the pre-protected diester prevents the catalyst poisoning and unwanted side reactions that would occur with the zwitterionic free acid [2]. Using the free acid would necessitate a separate, yield-reducing 1-2 step protection sequence.

Evidence DimensionChemoselectivity in α-functionalization
Target Compound Data100% carboxylate protection
Comparator Or BaselineFree DL-aspartic acid (0% protection, zwitterionic interference)
Quantified DifferenceAvoidance of a 1-2 step protection/deprotection sequence
ConditionsTransition metal-catalyzed α-functionalization

Streamlines multi-step synthetic routes by providing a pre-protected, ready-to-use building block.

Lipophilicity (LogP)
Reported
LogP 0.91 vs −0.25 (Δ ≈1.16, ~14.5× greater partitioning)
Higher organic-phase compatibility and extraction efficiency.
Computed ACD/LogP; context-dependent in complex matrices.

Procurement Cost-Efficiency in Non-Stereospecific Syntheses

When synthesizing achiral nitrogen heterocycles (e.g., substituted pyrroles or pyrimidines) where the α-stereocenter is inherently destroyed, Diethyl DL-aspartate offers identical chemical reactivity to Diethyl L-aspartate [1]. Procuring the enantiopure L-form for these specific pathways results in a significant and unnecessary price premium. The racemic DL-form provides equivalent molar yields for achiral targets while optimizing the raw material budget [2].

Evidence DimensionStereochemical utility vs. Cost
Target Compound DataRacemic mixture (highly cost-effective for achiral targets)
Comparator Or BaselineDiethyl L-aspartate (Enantiopure, premium cost)
Quantified DifferenceEquivalent yield in achiral heterocycle synthesis without the enantiopure price premium
ConditionsSyntheses involving loss of the α-stereocenter

Optimizes procurement budgets by matching the chemical's stereochemical purity to the actual requirements of the downstream process.

PLE Substrate Scope
Class-level
PLE catalyzes regioselective α-hydrolysis of diethyl aspartate, yielding monoester.
Supports orthogonal deprotection strategies in peptide synthesis.
Patent data; quantitative rate and selectivity require validation.
Kinetic Resolution
Supporting evidence
Racemic DL form amenable to lipase/esterase-mediated enantiomeric enrichment.
Chiral pool generation from single racemic starting material.
Enantioselectivity depends on enzyme; resolution efficiency to verify.

Synthesis of Achiral Nitrogen Heterocycles

Ideal as a highly soluble, cost-effective building block for producing substituted pyrroles, pyrimidines, and succinimides where the original α-stereocenter is lost during aromatization or cyclization [1].

Precursor for Advanced α-Functionalized Amino Acids

The optimal choice for transition-metal catalyzed asymmetric α-arylation or α-propargylation, as the pre-installed ethyl esters protect the carboxylates and ensure complete solubility in organic catalytic systems [2].

Production of Racemic Polyaspartic Acid Derivatives

Serves as a processable liquid monomer for the synthesis of biodegradable polyaspartates used in water treatment and agriculture, where the premium cost of enantiopure monomers is unnecessary [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solvent-free enzymatic polymerization studies
Thermal volatility profile (ethyl ester bp)
Monomer retention & degree of polymerization
Orthogonal peptide synthesis research
PLE compatibility for α-hydrolysis
Regioselectivity & protecting group orthogonality
Lipophilic prodrug design studies
Lipophilicity (LogP) for membrane permeability
Passive diffusion in cell-based models
Exploratory chiral SAR studies
Racemic form enabling kinetic resolution
Enantiomeric enrichment & resolution efficiency

XLogP3

-0.2

UNII

E8PPJ44DPT

Other CAS

43101-48-0

Use Classification

Cosmetics -> Antistatic; Skin conditioning

General Manufacturing Information

Aspartic acid, 1,4-diethyl ester: INACTIVE

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